N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a pyridinyl group and a sulfanyl-linked acetamide moiety.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-14-6-2-1-5-13(14)11-22-17(27)12-28-18-9-8-16-23-24-19(26(16)25-18)15-7-3-4-10-21-15/h1-10H,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBDDUSWMLIXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong base and a suitable solvent.
Introduction of the pyridinyl group: This can be achieved through a nucleophilic substitution reaction, where a pyridinyl halide reacts with the triazolopyridazine intermediate.
Attachment of the chlorophenyl group: This step involves the reaction of the intermediate with a chlorophenylmethyl halide under basic conditions.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acetamide precursor, such as acetic anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in solvents like dimethyl sulfoxide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles can act against a variety of pathogens, including bacteria and fungi. For instance, triazole derivatives have demonstrated efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin and ciprofloxacin .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the pyridazine and triazole rings. Research into similar compounds has revealed their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .
Neuroprotective Effects
Emerging studies have pointed towards neuroprotective properties associated with triazole-containing compounds. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, suggesting their potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Several studies have documented the biological evaluations of similar triazole-based compounds:
- A study by Yang et al. synthesized various 1,2,4-triazole derivatives that showed significant antibacterial activity against multiple pathogens with MIC values significantly lower than those of traditional antibiotics .
- Another investigation highlighted the anticancer properties of triazole-pyridazine hybrids which exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Mechanism of Action
The mechanism by which N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exerts its effects depends on its specific biological activities. For example, if the compound exhibits antimicrobial properties, it may target specific enzymes or proteins in microbial cells, disrupting their function and leading to cell death. Similarly, if the compound has anticancer properties, it may interfere with specific signaling pathways or molecular targets involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several derivatives documented in the literature. Below is a detailed comparison based on substituents, molecular properties, and reported applications:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s triazolo-pyridazine core distinguishes it from triazole- or pyrazolo-pyrimidine-based analogs. This core may confer unique electronic properties, influencing binding to biological targets like ATP-binding pockets .
Substituent Impact :
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance hydrophobic interactions but reduce metabolic stability .
- Sulfanyl Linker : The sulfanyl group in the target compound and analogs (e.g., CAS 578736-90-0) provides a flexible thioether bridge, which can influence conformational dynamics and redox stability .
Pharmacological Implications: Triazole-containing analogs (e.g., CAS 573948-03-5) are often associated with kinase inhibitory activity, suggesting the target compound may share similar mechanisms .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound possesses a unique structural configuration that includes a chlorophenyl group, a pyridinyl moiety, and a triazolopyridazine core, which are known to contribute to various biological activities.
Chemical Structure
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H15ClN6OS |
| Molecular Weight | 396.88 g/mol |
Biological Activities
Research indicates that compounds containing the triazole and pyridazine moieties exhibit diverse biological activities. The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
- Antibacterial Properties : Compounds similar to the target compound have shown promising antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. For instance, triazole derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against these bacteria .
- Antifungal Activity : The triazole scaffold is recognized for its antifungal properties. Compounds derived from this scaffold have exhibited significant activity against fungi like Candida albicans and Aspergillus fumigatus, with MIC values indicating higher potency compared to standard antifungal agents .
Anticancer Activity
Research has indicated that triazole derivatives can inhibit cancer cell proliferation. Studies have shown that certain compounds with a similar structure effectively induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
The precise mechanism of action for this compound involves:
- Enzyme Inhibition : Interaction with specific enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Receptor Binding : Potential binding to receptors involved in cancer cell signaling pathways.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Efficacy : A study evaluated a series of triazole derivatives for their antibacterial properties against drug-resistant strains. The results showed that compounds with a similar structural framework exhibited enhanced antibacterial activity compared to traditional antibiotics .
- Anticancer Research : Another investigation focused on the anticancer potential of triazole derivatives where compounds showed significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the role of these compounds in modulating apoptosis-related proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves coupling a pyridazine-thiol intermediate with a chloroacetamide derivative. A key step is the nucleophilic substitution reaction between the thiol group and the α-chloroacetamide moiety. Evidence from analogous compounds suggests using mild bases (e.g., triethylamine) in anhydrous solvents like DMF or THF under nitrogen atmosphere to avoid oxidation of the thiol group . For regioselective triazole formation, cyclization of hydrazine derivatives with pyridazine precursors is recommended .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and intermolecular interactions. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° have been reported for structurally related compounds. Intramolecular hydrogen bonds (N–H⋯N) stabilize folded conformations, while π-π stacking between pyridine and triazole rings influences packing .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer : While specific hazard data for this compound is limited, structurally similar chlorophenyl and pyridazine derivatives require precautions against inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and PPE. Store under inert gas (e.g., argon) at –20°C to prevent degradation. Consult SDS templates for related compounds (e.g., 6-chloro-7-cyclobutyltriazolopyridazines) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and purity in multi-step syntheses?
- Methodological Answer : Apply factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry platforms enable precise control of reaction parameters (residence time, mixing efficiency) and reduce byproduct formation. Statistical modeling (e.g., ANOVA) identifies critical factors, such as the role of 3-picoline as a base in sulfonamide coupling reactions .
Q. What analytical techniques reconcile contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell line variability). Use orthogonal methods:
- In vitro assays : Compare enzyme inhibition (e.g., kinase targets) across multiple platforms (fluorescence vs. radiometric).
- Structural validation : Correlate activity with SCXRD-confirmed conformations. For example, pyrimidine ring inclination angles (42–67°) modulate target binding .
Q. How do substituent modifications on the pyridine or triazole rings affect structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies require:
- Electron-withdrawing groups (e.g., Cl, F) on the chlorophenyl ring enhance metabolic stability but may reduce solubility.
- Pyridine substitutions : 2-Pyridyl groups improve π-stacking with hydrophobic enzyme pockets, while 3- or 4-pyridyl analogs alter hydrogen-bonding networks .
- Triazole modifications : Replace sulfur with sulfone groups to evaluate redox stability impacts .
Q. What computational strategies predict solubility and bioavailability of this compound?
- Methodological Answer : Use Schrödinger’s QikProp or SwissADME to calculate key parameters:
- LogP : Predicted ~3.2 (moderate lipophilicity).
- Polar surface area (PSA) : >90 Ų suggests low blood-brain barrier penetration.
- Molecular dynamics (MD) : Simulate solvation in explicit water to assess aggregation tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
